molecular formula C10H15NO B1306394 3-(2-Methylphenoxy)propylamine CAS No. 50911-61-0

3-(2-Methylphenoxy)propylamine

Cat. No. B1306394
CAS RN: 50911-61-0
M. Wt: 165.23 g/mol
InChI Key: HQOJWFLRPSWMBC-UHFFFAOYSA-N
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Description

The compound 3-(2-Methylphenoxy)propylamine is a chemical entity that can be synthesized through various chemical reactions involving aromatic compounds and amines. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of 3-(2-Methylphenoxy)propylamine.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Similarly, diphenylamine derivatives have been synthesized using a Pd/C catalyst from a mixture of aminophenol, nitrophenol, and methylcyclohexanone . These methods suggest that palladium-catalyzed reactions could potentially be applied to synthesize 3-(2-Methylphenoxy)propylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Methylphenoxy)propylamine has been characterized using various spectroscopic techniques. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized using FT-IR, NMR, and UV-vis spectroscopy, and its crystal structure was determined . These techniques could be employed to analyze the molecular structure of 3-(2-Methylphenoxy)propylamine once synthesized.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes multiple arylation reactions , as well as reactions involving epoxides with ammonia and amines to yield hydroxyamines . These reactions highlight the potential reactivity of 3-(2-Methylphenoxy)propylamine in forming new bonds and undergoing transformations that could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized, including boiling points and high-resolution NMR spectral data . These properties are crucial for understanding the behavior of 3-(2-Methylphenoxy)propylamine in different environments and can inform its storage, handling, and application in various chemical processes.

Scientific Research Applications

Catalytic Alkylation in Synthetic Chemistry

3-(2-Methylphenoxy)propylamine is involved in the synthesis of complex molecules through catalytic processes. For instance, iron(III) amine-bis(phenolate) complexes have been demonstrated to catalyze the alkylation of aryl Grignard reagents, offering a method for C-C cross-coupling reactions. This application is crucial for constructing carbon-carbon bonds in organic synthesis, providing a pathway to generate diverse molecular architectures efficiently and sustainably (Qian et al., 2011).

Hepatoprotective Properties

Research into the derivatives of 3-(2-Methylphenoxy)propylamine has shown potential hepatoprotective properties. Synthesized hydrophilic derivatives have been evaluated for their ability to mitigate tetrachloromethane-induced toxic hepatitis in mice models. This suggests a potential for therapeutic applications in protecting liver function against toxic substances (Дюбченко et al., 2006).

Crosslinking Chemistry in Material Science

The compound's role in crosslinking chemistry has been highlighted, with studies using model compounds to understand the underlying mechanisms. Crosslinking is pivotal in enhancing the mechanical properties of materials, finding applications in both natural and synthetic systems. The fast and complex nature of the reactions involving catechols and amines, such as 3-(2-Methylphenoxy)propylamine, underscores its importance in developing advanced materials with desired properties (Yang et al., 2016).

In Silico Pharmacological Evaluation

An in silico evaluation of the antibacterial and modulatory activities of derivatives of 3-(2-Methylphenoxy)propylamine has been conducted. This study underscores the compound's potential in the development of new antibacterial agents, highlighting its significance in addressing bacterial resistance and reducing the side effects associated with conventional treatments (Figueredo et al., 2020).

Spectral Characterization in Chemistry

The spectral characterization of organotellurium(II) compounds involving 3-(2-Methylphenoxy)propylamine derivatives showcases the compound's utility in developing new materials with unique properties. These studies provide insights into the molecular structures and interactions at the atomic level, essential for designing materials with specific functionalities (Raghavendra et al., 2015).

Safety And Hazards

3-(2-Methylphenoxy)propylamine is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It also falls under Skin Corrosion/Irritation, Category 2, indicating it causes skin irritation .

properties

IUPAC Name

3-(2-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOJWFLRPSWMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389981
Record name 3-o-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenoxy)propylamine

CAS RN

50911-61-0
Record name 3-(2-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50911-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-o-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropoxy)-2-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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